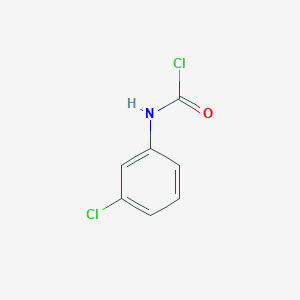

(3-Chlorophenyl)carbamic chloride

Beschreibung

Eigenschaften

Molekularformel |

C7H5Cl2NO |

|---|---|

Molekulargewicht |

190.02 g/mol |

IUPAC-Name |

N-(3-chlorophenyl)carbamoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H,10,11) |

InChI-Schlüssel |

PTPFCDUAUCDTRW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)Cl |

Herkunft des Produkts |

United States |

Elucidation of Reaction Mechanisms Pertaining to 3 Chlorophenyl Carbamic Chloride Transformations

Mechanistic Pathways of Carbamoyl (B1232498) Chloride Solvolyses

The solvolysis of carbamoyl chlorides, including (3-Chlorophenyl)carbamic chloride, primarily involves substitution at the carbonyl carbon, where the chloride ion is replaced by a solvent molecule. mdpi.comnih.gov These reactions can proceed through different mechanistic pathways, which are often elucidated through kinetic studies.

The substitution of the chloride in this compound by a nucleophilic solvent can occur via two primary mechanisms, analogous to nucleophilic acyl substitution:

SN1 (Unimolecular Nucleophilic Substitution): This mechanism involves a two-step process. The first and rate-determining step is the unimolecular ionization of the carbamoyl chloride to form a resonance-stabilized acylium ion intermediate and a chloride ion. libretexts.org The presence of the nitrogen atom with its lone pair of electrons significantly stabilizes the carbocation. In the second, rapid step, a solvent molecule acts as a nucleophile and attacks the electrophilic carbocation to form the product. libretexts.org For monosubstituted aryl carbamoyl chlorides like this compound, the SN1 pathway is often favored, especially in ionizing solvents. mdpi.comnih.gov

SN2 (Bimolecular Nucleophilic Substitution): In this one-step mechanism, the nucleophilic solvent attacks the carbonyl carbon at the same time as the chloride ion departs. libretexts.org This process proceeds through a single, high-energy transition state where the nucleophile, carbonyl carbon, and leaving group are all partially bonded. The reaction is considered bimolecular because both the substrate and the nucleophile are involved in the rate-determining step. libretexts.org While less common for carbamoyl chlorides than the SN1 pathway, a bimolecular component can be observed, particularly with the addition of a strong nucleophile like an amine. mdpi.comnih.gov The reaction proceeds through a tetrahedral intermediate which then collapses to the final product. youtube.com

The prevailing mechanism is highly dependent on the reaction conditions, including the nature of the solvent and the specific substituents on the carbamoyl chloride.

Kinetic studies are instrumental in distinguishing between the SN1 and SN2 pathways. A powerful tool in these studies is the use of linear free energy relationships, such as the Grunwald-Winstein equation. mdpi.comnih.gov The original Grunwald-Winstein equation is expressed as:

log(k/k₀) = mY wikipedia.org

where:

k is the specific rate of solvolysis in a given solvent. researchgate.net

k₀ is the specific rate of solvolysis in the reference solvent (typically 80% ethanol/20% water). researchgate.net

m is the sensitivity of the solvolysis rate to the solvent's ionizing power. wikipedia.org

Y is a measure of the solvent's ionizing power, based on the solvolysis of a standard substrate (tert-butyl chloride). wikipedia.orgresearchgate.net

An 'm' value close to 1.0 suggests a mechanism with a transition state that strongly resembles a carbocation, which is characteristic of an SN1 reaction. wikipedia.org Conversely, lower 'm' values indicate less charge development in the transition state, which is more consistent with an SN2-like mechanism.

For reactions that also show sensitivity to the solvent's nucleophilicity, the extended Grunwald-Winstein equation is employed:

log(k/k₀) = lN + mY beilstein-journals.org

Here:

l is the sensitivity to changes in solvent nucleophilicity. beilstein-journals.org

N is the solvent nucleophilicity parameter. beilstein-journals.org

For the solvolysis of N,N-disubstituted carbamoyl chlorides, studies have shown significant sensitivity to both solvent ionizing power and nucleophilicity, suggesting a mechanism with considerable charge separation that is also assisted by the solvent acting as a nucleophile. nih.gov For a monosubstituted derivative like this compound, it is expected that the solvolysis would also be sensitive to both parameters, with the electron-withdrawing nature of the 3-chloro substituent influencing the extent of charge development in the transition state.

Table 1: YCl Values for Solvent Ionizing Power in Various Solvents

| Solvent | YCl Value |

|---|---|

| 100% Ethanol | -2.52 |

| 90% Ethanol | -0.93 |

| 80% Ethanol | 0.00 |

| 70% Ethanol | 0.77 |

| 100% Methanol (B129727) | -1.19 |

| 80% Methanol | 0.90 |

| 100% Acetic Acid | -1.68 |

| 100% Formic Acid | 2.97 |

| Trifluoroethanol (TFE) | 2.83 |

| 97% TFE-H₂O | 3.05 |

This table presents a selection of YCl values, which are measures of solvent ionizing power based on the solvolysis of 1-adamantyl chloride. These values are used in the Grunwald-Winstein equation to correlate solvolysis rates.

Intramolecular Rearrangement Mechanisms of Carbamoyl Chlorides

Monosubstituted carbamoyl chlorides such as this compound are known to exist in equilibrium with their corresponding isocyanate and hydrogen chloride, particularly in non-polar solvents or upon heating. mdpi.comnih.gov

This reversible decomposition is a form of intramolecular rearrangement. The mechanism is believed to proceed through a concerted process where the N-H proton is transferred to the chlorine atom simultaneously with the cleavage of the C-Cl bond and formation of the N=C double bond of the isocyanate.

This transformation is mechanistically related to several classic named rearrangements in organic chemistry, such as the Curtius, Hofmann, and Schmidt rearrangements, which all involve the 1,2-shift of a group to an electron-deficient nitrogen atom to form an isocyanate intermediate. masterorganicchemistry.com In the Curtius rearrangement, for example, an acyl azide (B81097) rearranges upon heating to an isocyanate with the loss of nitrogen gas. masterorganicchemistry.com The key step in these rearrangements is the migration of an alkyl or aryl group from the carbonyl carbon to the nitrogen atom, which is analogous to the formation of the isocyanate from the carbamoyl chloride, albeit driven by the elimination of HCl rather than N₂. The resulting isocyanate is a highly reactive intermediate that can be trapped by various nucleophiles to form stable products like carbamates (with alcohols), ureas (with amines), or amines (with water followed by decarboxylation). masterorganicchemistry.com

Catalytic Mechanisms in Carbamoyl Chloride Reactions

Catalysts can significantly enhance the reactivity of this compound and direct the reaction towards specific products. The mechanisms of these catalyzed reactions are distinct from the uncatalyzed pathways.

Zinc chloride has been demonstrated to be an effective catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. nih.govacs.org The proposed mechanism for this transformation involves several key steps:

Activation of the Carbamoyl Chloride: The Lewis acidic zinc chloride coordinates to the carbonyl oxygen of the this compound. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic. It is suggested that zinc chloride may coordinate with two molecules of the carbamoyl chloride. acs.org

Formation of the Isocyanate Intermediate: The lone pair of electrons on the nitrogen atom participates in the elimination of the chloride ion, which is facilitated by the Lewis acid. This step results in the in-situ formation of a highly reactive 3-chlorophenyl isocyanate intermediate. acs.org

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the isocyanate intermediate. This intermolecular nucleophilic addition leads to the formation of an unstable intermediate. acs.org

Proton Transfer: A chloride ion, acting as a base, abstracts the proton from the oxygen of the former alcohol, leading to the final carbamate (B1207046) product and regenerating HCl. acs.org

This catalytic cycle allows for the efficient formation of carbamates under milder conditions than might otherwise be required. nih.gov The yield of the carbamate product is sensitive to the amount of zinc chloride used, with yields increasing significantly as the equivalence of the catalyst is increased. nih.gov

Table 2: Effect of Zinc Chloride Catalyst Loading on Carbamate Yield

| Entry | Catalyst (equiv) | Temperature | Yield (%) |

|---|---|---|---|

| 1 | 0.1 | Room Temp. | 30 |

| 2 | 0.25 | Room Temp. | 41 |

| 3 | 0.5 | Room Temp. | 81 |

| 4 | 0.75 | Room Temp. | 85 |

Data adapted from a study on zinc chloride-catalyzed carbamate synthesis, illustrating the impact of catalyst concentration on product yield. nih.gov

The aryl chloride moiety of this compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. uwindsor.ca A general and widely applicable example is the Suzuki coupling reaction, which couples an aryl halide with an organoboron compound. The catalytic cycle for the Suzuki coupling of this compound with a generic organoboron reagent (R-B(OH)₂) would proceed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of this compound. This is often the rate-limiting step for aryl chlorides and results in a Pd(II) intermediate. uwindsor.ca

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R) to the palladium center, displacing the chloride ion. This step forms a new Pd-C(R) bond. uwindsor.ca

Reductive Elimination: The two organic groups on the palladium center (the 3-carbamoyl chloride phenyl group and the R group) couple and are eliminated from the palladium, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca

The efficiency and success of this catalytic cycle are highly dependent on the choice of palladium catalyst, ligands, base, and solvent. mit.edu Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the challenging oxidative addition of aryl chlorides. mit.edu

Radical Reaction Mechanisms Initiated from Carbamoyl Chlorides

Carbamoyl chlorides, including this compound, can serve as precursors to carbamoyl radicals, which are valuable intermediates in organic synthesis. The generation of these radicals typically requires overcoming a high reduction potential, often accomplished through transition metal catalysis or photochemical methods. nih.gov

Recent advancements have highlighted the role of transition metal catalysts in facilitating a variety of transformations involving carbamoyl chlorides, including those that proceed via radical intermediates. rsc.org Photochemical approaches, utilizing low-energy photons, have also proven effective for generating carbamoyl radicals from their chloride precursors. nih.gov This method can be catalyzed by nucleophilic organic catalysts that activate the carbamoyl chloride through a nucleophilic acyl substitution pathway. nih.govresearchgate.net

Once generated, the (3-Chlorophenyl)carbamoyl radical can participate in several types of reactions, most notably Giese-type addition processes where the nucleophilic radical adds to an electron-poor olefin. nih.gov The general mechanism for such radical reactions follows the classic three stages: initiation, propagation, and termination. lumenlearning.com

Initiation: This step involves the formation of the initial radical species. For this compound, this could be initiated photochemically or through a single-electron transfer (SET) from a suitable catalyst, leading to the homolytic cleavage of the carbon-chlorine bond to form the (3-Chlorophenyl)carbamoyl radical.

Propagation: In this stage, the generated carbamoyl radical reacts with another molecule to form a new radical, which continues the chain reaction. lumenlearning.com For instance, the (3-Chlorophenyl)carbamoyl radical could add to an alkene, generating a new carbon-centered radical, which can then abstract an atom (e.g., a hydrogen atom from a donor molecule) to form the final product and another radical to continue the cycle. researchgate.net

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. lumenlearning.comkhanacademy.org This can occur through the combination of two (3-Chlorophenyl)carbamoyl radicals or their reaction with other radicals present in the system. lumenlearning.com

The table below summarizes various methods developed for the generation of carbamoyl radicals.

| Initiation Method | Description | Catalyst/Conditions |

| Classical Methods | Use of chemical oxidants or UV light for radical generation. | Chemical Oxidant / UV Light |

| Photoredox Catalysis (Reductive) | Activation of an oxamic acid derivative (N-hydroxyphthalimide ester) via a reductive quenching cycle. | Photoredox Catalyst (e.g., Iridium or Ruthenium complex) |

| Photoredox Catalysis (Oxidative) | Oxidation of a latent oxamic acid or a potassium/sodium oxamate (B1226882) salt to generate the carbamoyl radical. researchgate.net | Photoredox Catalyst / Iron Catalyst researchgate.net |

| Nucleophilic Organic Catalysis | Activation of carbamoyl chlorides using a nucleophilic organic catalyst and low-energy photons (e.g., blue LEDs). nih.gov | Organic Catalyst / Blue LEDs |

This table presents generalized methods for carbamoyl radical generation as detailed in the cited literature. nih.govresearchgate.net

Thermal Decomposition and Equilibrium Studies of Carbamoyl Chlorides

Monosubstituted N-arylcarbamoyl chlorides, such as this compound, are known to undergo thermal decomposition. nih.govresearchgate.net This process is typically a reversible reaction where the carbamoyl chloride is in equilibrium with the corresponding isocyanate and hydrogen chloride (HCl). nih.govresearchgate.net

The decomposition reaction for this compound can be represented as: Cl-C₆H₄-NH-C(O)Cl ⇌ Cl-C₆H₄-N=C=O + HCl

This equilibrium is a significant aspect of the chemistry of N-arylcarbamoyl chlorides and is influenced by factors such as temperature and solvent. nih.gov The formation of aromatic isocyanates via this route involves reacting an aromatic amine with phosgene (B1210022) at a temperature below the decomposition point of the carbamoyl chloride, followed by an increase in temperature to drive the equilibrium towards the isocyanate product. nih.gov

Kinetic studies on the decomposition of phenylcarbamoyl chloride and its substituted derivatives in a toluene (B28343) solution have been conducted to determine the energetics of this transformation. nih.gov The research measured the rate of HCl liberation to quantify the reaction kinetics. nih.gov While specific data for the 3-chloro derivative was not detailed in the primary study reviewed, the activation energies for related compounds provide insight into the process. nih.gov

| Compound | Activation Energy (kcal·mol⁻¹) |

| Phenylcarbamoyl chloride | 14.7 |

| p-Tolylcarbamoyl chloride | 13.2 |

| p-Anisylcarbamoyl chloride | 13.2 |

| p-Chlorophenylcarbamoyl chloride | 14.4 |

This table is based on kinetic data for the decomposition of N-arylcarbamoyl chlorides in a 1% toluene solution over a temperature range of 40–80 °C, as reported in reviewed literature. nih.gov

The electron-withdrawing nature of the chloro substituent on the phenyl ring is expected to influence the rate of decomposition. For comparison, the solvolysis of N-methyl-N-phenylcarbamoyl chloride is significantly slower than that of N,N-dimethylcarbamoyl chloride, an effect attributed to the electron-withdrawing phenyl group hindering the formation of a carbamoyl cation intermediate. nih.gov In the thermal decomposition to the isocyanate, the electronic effects of substituents on the aryl ring likewise modulate the reaction's activation energy. nih.gov

At higher temperatures, such as those used in pyrolysis, the decomposition of aryl chlorides can proceed through complex, multi-step radical mechanisms, as indicated by computational studies on compounds like polychlorinated biphenyls (PCBs) and dichlorobenzene. nih.gov These studies show that thermal degradation involves the homolytic cleavage of the C-Cl bond, initiating a cascade of radical reactions. nih.gov

Chemical Transformations and Derivative Synthesis Utilizing 3 Chlorophenyl Carbamic Chloride As an Intermediate

Synthesis of Carbamate (B1207046) Esters from Alcohols and Carbamoyl (B1232498) Chlorides

The reaction of (3-Chlorophenyl)carbamic chloride with alcohols or phenols provides a direct route to the corresponding carbamate esters. This transformation, known as carbamoylation, is a fundamental method for creating the carbamate functional group, which is a key structural feature in many pharmaceuticals and agrochemicals. researchgate.netwikipedia.org

The general reaction involves the nucleophilic attack of the hydroxyl group of the alcohol on the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the formation of the carbamate ester and hydrochloric acid as a byproduct. wikipedia.org The reaction is often carried out in the presence of a base to neutralize the HCl and drive the reaction to completion.

A variety of reaction conditions can be employed for this synthesis. For instance, the reaction can be performed in solvents like dichloromethane (B109758) or tetrahydrofuran. researchgate.net In some cases, catalysts such as zinc chloride have been utilized to facilitate the reaction, particularly with different types of alcohols, including both aromatic and aliphatic ones. nih.gov This methodology has been shown to be effective for the synthesis of various carbamates, highlighting its potential for producing therapeutically relevant molecules. nih.gov

Table 1: Examples of Carbamate Ester Synthesis

| Alcohol/Phenol | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-(3-Chlorophenyl)but-1-ol | Zinc chloride | 4-(3-Chlorophenyl)butyl (3-chlorophenyl)carbamate | 73% | nih.gov |

This table is for illustrative purposes and specific yields may vary based on reaction scale and optimization.

Preparation of N-Substituted Urea (B33335) Derivatives

This compound is a valuable reagent for the synthesis of N-substituted ureas. These compounds are of significant interest due to their wide range of applications in the pharmaceutical and agrochemical industries. rsc.org The most common method for preparing N-substituted ureas involves the reaction of a carbamoyl chloride with an amine. rsc.orgnih.gov

This reaction proceeds through the nucleophilic addition of the amine to the carbonyl group of the carbamoyl chloride, resulting in the formation of the corresponding urea derivative. The reaction is typically straightforward and efficient. A process for preparing urea derivatives involves reacting a phenyl carbamate with an amine in dimethyl sulfoxide (B87167) at room temperature, which produces high yields of the desired ureas. google.com This method is advantageous as it avoids the use of hazardous reagents like phosgene (B1210022) and does not require harsh reaction conditions. google.com

The versatility of this method allows for the synthesis of a wide array of N-substituted ureas by varying the amine component. This includes the preparation of mono-, di-, and cyclic ureas. rsc.org

Table 2: Synthesis of N-Substituted Ureas

| Amine | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia (B1221849) | Dimethyl sulfoxide, ambient temperature | (3-Chlorophenyl)urea | High | google.com |

| Primary Amine | Dimethyl sulfoxide, ambient temperature | N-Alkyl/Aryl-N'-(3-chlorophenyl)urea | High | google.com |

This table provides a general overview. Specific yields depend on the nature of the amine and reaction optimization.

Synthesis of Nitrogen-Containing Heterocyclic Systems

This compound is a key building block in the synthesis of various nitrogen-containing heterocyclic systems. These cyclic structures are prevalent in many biologically active molecules and pharmaceutical agents.

While direct examples of intramolecular cyclization involving this compound itself are not prevalent in the provided search results, the general principle of using carbamoyl chlorides in intramolecular cyclization reactions to form heterocyclic rings is a known synthetic strategy. This typically involves a molecule containing both a nucleophilic group (like an amine or hydroxyl group) and a carbamoyl chloride moiety. The intramolecular reaction between these two functional groups leads to the formation of a cyclic carbamate (an oxazolidinone) or a cyclic urea.

The synthesis of hybrid molecules incorporating both a triazole ring and a carbamate ester functionality has been an area of active research, particularly in the development of new therapeutic agents. nih.gov For instance, carbamate derivatives of 4-amino-1,2,4-triazoles have been synthesized with good to excellent yields by reacting them with phenyl chloroformate in the presence of a base like potassium carbonate. researchgate.net

Although the provided information does not directly describe the use of this compound, the general methodology can be extrapolated. The reaction would involve the nucleophilic attack of the amino group of a substituted triazole on the carbonyl carbon of this compound to form the corresponding triazole-based carbamate. This approach allows for the modular synthesis of diverse libraries of compounds for biological screening. nih.govmdpi.com

The piperazinone ring is a significant scaffold in medicinal chemistry. While the direct synthesis of piperazinones from this compound is not explicitly detailed in the provided search results, the synthesis of related piperazine (B1678402) derivatives is well-documented. For example, 1-(3-chlorophenyl)piperazine (B195711) is a known serotonin (B10506) ligand and a key intermediate in the synthesis of various pharmaceuticals. researchgate.net Its synthesis can be achieved by reacting 3-chloroaniline (B41212) with bis(2-chloroethyl)amine. google.comgoogle.com

The synthesis of a piperazinone ring often involves the intramolecular cyclization of a precursor containing both an amine and an ester or amide functionality. It is conceivable that a derivative of this compound could be elaborated into a precursor suitable for such a cyclization to form a piperazinone framework. For instance, a diamine can be condensed with a bromo-substituted pyrimidine, followed by a series of reactions including a Sonogashira coupling and ring closure to afford a piperazinone-containing structure. nih.gov

Generation and Synthetic Utility of Carbamoyl Radicals

Recent advancements in photochemistry have enabled the generation of carbamoyl radicals from their corresponding carbamoyl chloride precursors. nih.govrsc.org This process typically involves the use of a nucleophilic organic catalyst and low-energy photons (e.g., blue LEDs) to activate the carbamoyl chloride. nih.govrsc.org Due to their high reduction potential, carbamoyl chlorides are not easily activated by standard single-electron transfer (SET) mechanisms. nih.govresearchgate.net

The generated carbamoyl radicals are nucleophilic species that can participate in various synthetic transformations, most notably Giese-type addition reactions with electron-poor olefins. nih.gov This allows for the formation of a new carbon-carbon bond and the synthesis of functionalized amides. nih.gov This photochemical approach offers a mild and efficient way to access carbamoyl radicals and has been successfully applied to a variety of carbamoyl chlorides and electron-deficient alkenes. nih.govrsc.org The synthetic utility of this method extends to the formation of complex molecules, including those with pharmaceutical relevance. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(3-Chlorophenyl)but-1-ol |

| 4-(3-Chlorophenyl)butyl (3-chlorophenyl)carbamate |

| (S)-3-(1-(dimethylamino)ethyl)phenol |

| Rivastigmine |

| (3-Chlorophenyl)urea |

| N-Alkyl/Aryl-N'-(3-chlorophenyl)urea |

| N,N-Dialkyl-N'-(3-chlorophenyl)urea |

| 4-amino-1,2,4-triazole |

| Phenyl chloroformate |

| Potassium carbonate |

| 1-(3-chlorophenyl)piperazine |

| 3-chloroaniline |

| bis(2-chloroethyl)amine |

| Oxazolidinone |

| Dichloromethane |

| Tetrahydrofuran |

| Zinc chloride |

| Dimethyl sulfoxide |

| Hydrochloric acid |

| Phosgene |

| Serotonin |

| Bromo-substituted pyrimidine |

| Piperazinone |

| Carbamoyl radical |

| Giese-type addition |

| Electron-poor olefins |

Advanced Analytical and Spectroscopic Characterization of 3 Chlorophenyl Carbamic Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic arrangement in a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise structure of (3-Chlorophenyl)carbamic chloride derivatives can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides valuable insights into the number and electronic environment of protons in a molecule. For derivatives of this compound, the aromatic protons of the 3-chlorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, usually between δ 7.0 and 8.0 ppm. The substitution pattern on the phenyl ring influences the chemical shifts and coupling patterns of these protons.

In the case of ethyl (3-chlorophenyl)carbamate , the ¹H NMR spectrum exhibits characteristic signals for the ethyl group protons: a quartet corresponding to the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). nih.gov The N-H proton of the carbamate (B1207046) group typically appears as a broad singlet, the chemical shift of which can be solvent-dependent.

For N-(3-chlorophenyl)formamide , the spectrum is characterized by the presence of two rotamers due to the restricted rotation around the amide C-N bond. This results in two sets of signals for the formyl proton (-CHO) and the N-H proton, as well as for the aromatic protons. rsc.orgrsc.org The formyl proton appears as a singlet or a doublet (if coupled to the N-H proton) at a downfield chemical shift, typically above δ 8.0 ppm. rsc.org The aromatic protons show complex splitting patterns reflecting their distinct chemical environments in the two rotamers. rsc.org

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (3-chlorophenyl)carbamate | Aromatic-H | ~7.0 - 7.6 | Multiplet |

| NH | Variable | Broad Singlet | |

| O-CH₂- | ~4.2 | Quartet | |

| CH₃ | ~1.3 | Triplet | |

| N-(3-chlorophenyl)formamide (Major Rotamer) | Formyl-H | ~8.37 | Singlet |

| Aromatic-H | ~7.1 - 7.7 | Multiplet | |

| N-(3-chlorophenyl)formamide (Minor Rotamer) | Formyl-H | ~8.66 | Doublet |

| Aromatic-H | ~6.9 - 7.3 | Multiplet |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data is compiled from multiple sources. nih.govrsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. In the derivatives of this compound, the carbonyl carbon of the carbamate or amide group is a key diagnostic signal, typically appearing in the range of δ 150-170 ppm. The carbon atoms of the 3-chlorophenyl ring give rise to several signals in the aromatic region (δ 110-140 ppm). The carbon atom bearing the chlorine atom (C-Cl) is typically found at a lower field compared to the other CH carbons of the ring.

For ethyl (3-chlorophenyl)carbamate , the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the two carbons of the ethyl group, and the six carbons of the aromatic ring. nih.gov The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of both the chlorine atom and the carbamate group.

In N-(3-chlorophenyl)formamide , the presence of rotamers is also evident in the ¹³C NMR spectrum, with separate signals observed for the carbonyl carbon and the aromatic carbons of each rotamer. rsc.orgrsc.org The difference in the chemical shifts between the rotamers can provide information about the conformational dynamics of the molecule.

| Compound | Functional Group | Chemical Shift (δ, ppm) |

| Ethyl (3-chlorophenyl)carbamate | C=O | ~154 |

| Aromatic C-Cl | ~134 | |

| Aromatic C-N | ~140 | |

| Aromatic C-H | ~118 - 130 | |

| O-CH₂- | ~61 | |

| CH₃ | ~15 | |

| N-(3-chlorophenyl)formamide | C=O | ~159-162 |

| Aromatic C-Cl | ~135 | |

| Aromatic C-N | ~139 | |

| Aromatic C-H | ~117 - 131 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument frequency. Data is compiled from multiple sources. nih.govrsc.orgrsc.org

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy (if applicable to fluorinated derivatives)

While no specific fluorinated derivatives of this compound are discussed in the provided sources, ¹⁹F NMR spectroscopy would be an essential tool for their characterization. nih.govresearchgate.net The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a powerful probe for structural changes. rsc.orged.ac.uk

In a hypothetical fluorinated derivative, such as one containing a fluorine atom on the phenyl ring or as part of a trifluoromethyl group, the ¹⁹F NMR spectrum would provide direct information about the location and electronic environment of the fluorine atom(s). nih.govdovepress.com The chemical shift and coupling constants (e.g., ¹H-¹⁹F and ¹³C-¹⁹F couplings) would be invaluable for confirming the structure and studying conformational preferences. For instance, the magnitude of the through-space or through-bond J-coupling between fluorine and nearby protons can help to define the stereochemistry of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound derivatives is characterized by several key absorption bands that confirm the presence of specific functional groups. The most prominent of these is the carbonyl (C=O) stretching vibration, which typically appears as a strong band in the region of 1680-1750 cm⁻¹. The exact position of this band can provide clues about the nature of the carbonyl group (e.g., carbamate vs. amide).

For ethyl (3-chlorophenyl)carbamate , a strong absorption band for the C=O stretch of the carbamate group is observed around 1730 cm⁻¹. nih.gov Additionally, the N-H stretching vibration appears as a sharp to broad band in the region of 3200-3400 cm⁻¹. The C-Cl stretching vibration of the chlorophenyl group is typically found in the fingerprint region, below 800 cm⁻¹.

In N-(3-chlorophenyl)formamide , the C=O stretching vibration of the amide group is observed at a slightly lower frequency compared to the carbamate, typically around 1660-1680 cm⁻¹. The N-H stretching vibration is also present in the 3200-3400 cm⁻¹ region.

| Compound | Functional Group | Vibrational Frequency (cm⁻¹) |

| Ethyl (3-chlorophenyl)carbamate | N-H Stretch | ~3300 |

| C=O Stretch | ~1730 | |

| C-N Stretch | ~1220 | |

| C-Cl Stretch | ~780 | |

| N-(3-chlorophenyl)formamide | N-H Stretch | ~3250 |

| C=O Stretch | ~1670 | |

| C-N Stretch | ~1540 | |

| C-Cl Stretch | ~775 |

Note: Vibrational frequencies are approximate and can vary depending on the sampling method (e.g., KBr pellet, thin film). Data is compiled from multiple sources. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For derivatives of this compound, the molecular ion peak (M⁺) in the mass spectrum provides the exact molecular weight of the compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion, with the M+2 peak having an intensity of approximately one-third that of the M⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

In the mass spectrum of ethyl (3-chlorophenyl)carbamate , the molecular ion peak is observed at m/z 199 (for ³⁵Cl) and 201 (for ³⁷Cl). nih.gov Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅) or the entire ethyl carbamate side chain.

For N-(3-chlorophenyl)formamide , the molecular ion is observed at m/z 155 (for ³⁵Cl) and 157 (for ³⁷Cl). rsc.org A prominent fragment ion is often observed at m/z 127, corresponding to the 3-chloroaniline (B41212) cation, formed by the loss of the formyl group (-CHO). nih.gov

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Ethyl (3-chlorophenyl)carbamate | 199/201 | 154 (M - OC₂H₅)⁺, 127 (ClC₆H₄NH)⁺, 111 (C₆H₄Cl)⁺ |

| N-(3-chlorophenyl)formamide | 155/157 | 127 (M - CHO)⁺, 92 (C₆H₄NH)⁺, 65 (C₅H₅)⁺ |

Note: m/z values correspond to the most abundant isotope. Fragmentation patterns can vary depending on the ionization method and energy. Data is compiled from multiple sources. nih.govrsc.orgnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, including many derivatives of this compound. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. These ions are then guided into the mass analyzer.

For derivatives of this compound, ESI-MS is typically performed in positive ion mode, where protonated molecules [M+H]+ are observed. nih.gov The technique is valuable for determining the molecular weight of the synthesized derivatives. For instance, in the analysis of primary fatty acid amides, which share structural similarities with certain derivatives, ESI-MS in positive mode is used to monitor the [M+H]+ peak. nih.gov The resulting mass spectra can reveal characteristic fragmentation patterns upon collision-induced dissociation (CID), providing structural information. For example, neutral losses of water (H₂O) and ammonia (B1221849) (NH₃) have been observed in the analysis of monounsaturated fatty acid amides. nih.gov

The choice of solvent and additives can significantly influence the ionization efficiency. For example, using a mobile phase containing an additive like ammonium (B1175870) formate (B1220265) can promote the formation of ammonium adducts [M+NH4]+, which can then be subjected to tandem mass spectrometry (MS/MS) for further structural elucidation. nih.gov This approach has been successfully used for the analysis of triacylglycerols and their oxidation products, demonstrating the versatility of ESI-MS in characterizing complex organic molecules. nih.gov

It is important to be aware of potential matrix effects, such as ion suppression or enhancement, which can be caused by components of the sample matrix or even bleed from the HPLC column during LC-MS analysis. researchgate.net Careful method development and the use of internal standards are often necessary to ensure accurate quantification.

| Derivative Type | Ionization Mode | Observed Ions | Typical Fragmentation |

| Amide Derivatives | Positive | [M+H]+ | Neutral loss of H₂O, NH₃ |

| Ester Derivatives | Positive | [M+H]+, [M+Na]+ | Loss of alkoxy group |

| Carbamate Derivatives | Positive | [M+H]+ | Cleavage of carbamate bond |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming the identity of newly synthesized compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental formulas).

For derivatives of this compound, HRMS is instrumental in verifying the successful incorporation of the (3-chlorophenyl)carbamoyl moiety. For example, in the characterization of new fluorescent triazine derivatives, HRMS using Matrix-Assisted Laser Desorption/Ionization (MALDI) was employed to confirm their structures. researchgate.net Similarly, a method for the analysis of chlorinated paraffins utilizes atmospheric pressure chemical ionization (APCI) coupled with quadrupole time-of-flight (qTOF) HRMS to achieve sensitive detection and pattern deconvolution. nih.gov While the analytes are different, the principle of using HRMS for accurate mass determination and quantification is directly applicable. nih.gov

The high resolving power of HRMS is also crucial in complex mixture analysis, where it can separate ions with very similar mass-to-charge ratios. This capability is essential for identifying impurities and byproducts in the synthesis of this compound derivatives.

| Technique | Accuracy | Application | Example |

| ESI-qTOF | < 5 ppm | Elemental composition determination | Confirming the formula of a novel carbamate derivative. |

| MALDI-TOF | < 5 ppm | Characterization of larger derivatives | Analysis of polymeric materials incorporating the (3-chlorophenyl)carbamoyl group. |

| APCI-qTOF | < 5 ppm | Analysis of less polar derivatives in complex matrices. nih.gov | Quantification of chlorinated derivatives in environmental samples. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound and its derivatives, the presence of the benzene (B151609) ring and other chromophores gives rise to characteristic absorption bands.

The UV-Vis spectrum of a this compound derivative will typically show absorptions related to the π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the nature and position of substituents on the phenyl ring and on the carbamoyl (B1232498) nitrogen. For example, the introduction of an auxochromic group (a group that modifies the light-absorbing properties of a chromophore) can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λ_max).

In a study of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, a related chlorinated phenylamide derivative, the UV-Vis spectrum was recorded and analyzed. researchgate.net The electronic properties, including excitation energies and oscillator strengths, were also calculated using computational methods to complement the experimental data. researchgate.net Similar approaches can be applied to the derivatives of this compound to understand their electronic structure.

UV-Vis spectroscopy is also a valuable tool for quantitative analysis, following the Beer-Lambert law. By creating a calibration curve of absorbance versus concentration for a pure derivative, the concentration of that derivative in a solution can be determined. This is particularly useful for monitoring reaction progress or for quality control purposes. For instance, if a derivatizing agent that introduces a chromophore is used, the concentration of the resulting derivative can be determined spectrophotometrically. americanpharmaceuticalreview.com

| Derivative/System | λ_max (nm) | Solvent | Observation |

| Perylene-bisimide derivatives with chloro-substituents | Varies | CHCl₃ | Showed typical PBI monomer absorption. rsc.org |

| 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide | Not specified | Not specified | Spectrum recorded and compared with computational results. researchgate.net |

| Oxalyl chloride | 200-450 | Gas Phase | Absorption spectrum measured to determine photolysis quantum yields. nih.gov |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

For a derivative of this compound, obtaining a single crystal suitable for XRD analysis would allow for the unambiguous confirmation of its structure. This is particularly important for resolving any stereochemical or regiochemical ambiguities that may arise during synthesis.

In a relevant study, the crystal structure of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide was determined by X-ray diffraction. researchgate.net The experimental bond lengths and angles were compared with values obtained from computational modeling, showing good agreement. researchgate.net For example, the C-Cl bond length was observed to increase upon substitution of a hydrogen atom, a property also seen in other benzene derivatives. researchgate.net Such detailed structural information is invaluable for understanding structure-activity relationships.

While obtaining suitable single crystals can be challenging, the data from a successful XRD analysis is considered the "gold standard" for structural proof.

| Parameter | Significance |

| Unit Cell Dimensions | Defines the size and shape of the repeating unit in the crystal lattice. |

| Space Group | Describes the symmetry elements of the crystal. |

| Atomic Coordinates | Provides the precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Confirms the connectivity and geometry of the molecule. |

| Torsion Angles | Describes the conformation of flexible parts of the molecule. |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used for the purity assessment of this compound derivatives.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of compounds, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, typically water and acetonitrile (B52724) or methanol (B129727). Due to the reactive nature of this compound itself, it is often derivatized to form a more stable analyte for HPLC analysis. americanpharmaceuticalreview.com For example, reaction with an alcohol converts the acyl chloride to the corresponding ester, which is more amenable to RP-HPLC. americanpharmaceuticalreview.com

The choice of mobile phase pH and column chemistry is critical for achieving good separation, especially for polar or ionizable analytes. americanpharmaceuticalreview.com For amines, which can exhibit poor peak shape at low pH, specialized columns or mobile phase additives may be required. americanpharmaceuticalreview.com A UV detector is commonly used for detection, as the aromatic ring of the derivatives provides a chromophore. If the derivative lacks a strong chromophore, a derivatizing agent containing a UV-active group can be employed. americanpharmaceuticalreview.com

| HPLC Mode | Stationary Phase | Mobile Phase | Application |

| Reversed-Phase | C18, C8 | Water/Acetonitrile, Water/Methanol | Purity assessment of ester and amide derivatives. |

| Normal-Phase | Silica | Hexane/Ethyl Acetate | Separation of less polar isomers. |

| Chiral | Chiral Stationary Phase | Varies | Separation of enantiomers. |

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. It is suitable for volatile and thermally stable derivatives of this compound.

Due to the reactivity and relatively low volatility of this compound and many of its derivatives, direct analysis by GC can be challenging. Derivatization is often necessary to convert the analytes into more volatile and thermally stable forms. For example, reactive acyl chlorides can be derivatized to their corresponding esters for GC analysis. americanpharmaceuticalreview.com In a method for analyzing 3-chloropropionyl chloride, the compound is esterified with methanol before injection into the GC. patsnap.com

The choice of column is critical for achieving good separation. Capillary columns with various stationary phases are available, and the selection depends on the polarity of the analytes. A Flame Ionization Detector (FID) is a common general-purpose detector, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and would be suitable for the analysis of chlorinated derivatives. epa.gov For unambiguous identification, GC coupled with Mass Spectrometry (GC-MS) is the preferred method, as it provides both retention time and mass spectral data. rsc.orgresearchgate.net

| GC Parameter | Typical Conditions | Purpose |

| Column | Capillary, e.g., HT-FFAP patsnap.com | Separation of analytes. |

| Carrier Gas | Helium, Nitrogen, Hydrogen | Transports the sample through the column. |

| Injector Temperature | 250-280 °C patsnap.com | Vaporization of the sample. |

| Oven Temperature Program | Ramped from a low to a high temperature. | Elution of components with different boiling points. |

| Detector | FID, ECD, MS | Detection and quantification of the separated components. |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This destructive analytical method provides the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the proposed molecular formula. For this compound, this technique is crucial for confirming its successful synthesis and purity.

The process typically involves combustion analysis, where a small, precisely weighed sample of the compound is burned in an excess of oxygen. The resulting combustion gases, such as carbon dioxide, water, and nitrogen oxides, are collected and measured to determine the percentages of carbon, hydrogen, and nitrogen, respectively. Halogens like chlorine are determined through other specific analytical methods.

Theoretical Elemental Composition

The proposed molecular formula for this compound is C₇H₅Cl₂NO. The theoretical elemental composition derived from this formula is presented in the table below. These values serve as the benchmark against which experimental results are compared.

| Element | Symbol | Atomic Mass ( g/mol ) | Molar Mass Contribution ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 84.07 | 44.24 |

| Hydrogen | H | 1.01 | 5.05 | 2.66 |

| Chlorine | Cl | 35.45 | 70.90 | 37.31 |

| Nitrogen | N | 14.01 | 14.01 | 7.37 |

| Oxygen | O | 16.00 | 16.00 | 8.42 |

| Total | 190.03 | 100.00 |

Note: Atomic and molar masses are rounded for clarity.

Comparison of Theoretical and Hypothetical Experimental Data

| Element | Theoretical % | Hypothetical Found % | Deviation % |

| Carbon (C) | 44.24 | 44.18 | -0.06 |

| Hydrogen (H) | 2.66 | 2.70 | +0.04 |

| Nitrogen (N) | 7.37 | 7.31 | -0.06 |

This close correlation in the hypothetical data would strongly support the assigned empirical and, by extension, molecular formula of C₇H₅Cl₂NO for this compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

In the synthesis of derivatives of this compound, such as various carbamatoalkyl naphthols, elemental analysis is consistently reported as a key characterization method to confirm the final structure of the products. ajol.info Similarly, in the synthesis of other complex molecules, elemental analysis is a standard procedure to verify the composition of the synthesized compounds. nih.gov The reliability of this technique is paramount, although it is acknowledged that variations can occur between different analytical laboratories. nih.gov

Computational and Theoretical Investigations of 3 Chlorophenyl Carbamic Chloride Molecular Properties and Reactivity

Quantum Chemical Calculation Methodologies

To elucidate the electronic structure, geometry, and energetic properties of (3-Chlorophenyl)carbamic chloride, a variety of quantum chemical methods would be utilized. These methods offer a balance between computational cost and accuracy, providing a detailed understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a good compromise between accuracy and computational expense. For a molecule like this compound, the following functionals would be commonly employed:

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for its reliability in predicting molecular geometries and vibrational frequencies for a broad range of organic molecules.

LC-ωPBE (Long-range corrected ωPBE): This is a range-separated hybrid functional that often provides improved accuracy for systems with long-range interactions, which could be relevant for the non-covalent interactions within the molecule and between molecules.

DFT calculations would be crucial for optimizing the molecular geometry, calculating thermodynamic properties, and predicting spectroscopic data.

Composite Methods

Composite methods combine results from several high-level calculations to achieve very high accuracy in thermochemical predictions.

G3MP2: This method is a variation of the Gaussian-3 (G3) theory and is known for providing accurate enthalpies of formation and reaction energies. Its application to this compound would yield valuable data on its stability and reactivity.

Selection and Optimization of Basis Sets

The choice of a basis set is critical in any quantum chemical calculation as it defines the set of functions used to build the molecular orbitals. The selection process involves a trade-off between the desired accuracy and the computational resources available. For this compound, a typical approach would involve:

Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)): These are widely used and offer a good balance for geometry optimizations and frequency calculations. The inclusion of polarization (d, p) and diffuse (+) functions is important for accurately describing the electronic distribution, especially around the electronegative chlorine and oxygen atoms.

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy energy calculations. The "aug-" prefix indicates the addition of diffuse functions, which are crucial for describing anions and weak interactions.

The optimization of the basis set would involve performing calculations with progressively larger and more flexible basis sets to ensure that the calculated properties are converged and not an artifact of the chosen basis set.

Prediction and Correlation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

Theoretical Vibrational Frequencies and Assignments

One of the most powerful applications of computational chemistry is the prediction of vibrational (infrared and Raman) spectra. For this compound, theoretical vibrational frequencies would be calculated using the aforementioned DFT and ab initio methods with an appropriate basis set.

The process involves:

Optimizing the molecular geometry to find the minimum energy structure.

Calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix.

Diagonalizing the Hessian matrix to yield the vibrational frequencies and the corresponding normal modes.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. The analysis of the normal modes allows for the assignment of each calculated frequency to specific molecular motions, such as C-Cl stretching, N-H bending, or C=O stretching.

A hypothetical table of calculated vibrational frequencies for this compound, based on a DFT/B3LYP/6-31G(d) calculation, would resemble the following:

| Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

| ~3400 | N-H stretch |

| ~1750 | C=O stretch |

| ~1600, ~1480 | Aromatic C=C stretches |

| ~1250 | C-N stretch |

| ~800 | C-Cl stretch |

| ~700 | Out-of-plane C-H bend |

This table is illustrative and not based on actual published data for this compound.

Theoretical Nuclear Magnetic Resonance Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov

For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons of the phenyl ring, as well as the carbamoyl (B1232498) moiety. The substitution pattern on the aromatic ring significantly influences the electronic environment of the nuclei. The chlorine atom, being electronegative, and the carbamic chloride group would exert distinct electronic effects (inductive and resonance), leading to a predictable dispersion of chemical shifts for the aromatic protons and carbons. Comparing these calculated shifts with experimental data, if available, serves as a rigorous test for the accuracy of the computed molecular geometry and electronic structure. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Data not available |

| C2 | Data not available | Data not available |

| C3 | - | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C=O | - | Data not available |

| N-H | Data not available | - |

Note: Specific calculated data for this compound is not available in the cited literature. This table serves as a template for how such data would be presented.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. nih.govresearchgate.net This analysis provides insight into the electronic transitions between molecular orbitals. researchgate.net

A TD-DFT study of this compound would reveal the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The primary electronic transitions, such as π → π* transitions within the phenyl ring and n → π* transitions involving the lone pairs on the oxygen and chlorine atoms, would be identified. These calculations are crucial for understanding the photophysical properties of the molecule and how its electronic structure is perturbed upon absorption of light. nih.govnih.gov

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govacs.org For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen atom, while the LUMO would likely be centered on the antibonding orbitals of the carbonyl group and the C-Cl bond.

Table 2: Frontier Molecular Orbital Properties of this compound

| Parameter | Value (eV) |

| E_HOMO | Data not available |

| E_LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: Specific calculated data for this compound is not available in the cited literature. This table is a template for presenting such findings.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.

In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be expected around the carbonyl oxygen and the chlorine atom. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, likely around the carbonyl carbon and the hydrogen atom of the N-H group. cabidigitallibrary.org The MEP map thus provides a clear, intuitive picture of the molecule's reactive surface.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

For this compound, NBO analysis would quantify important interactions, such as the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n_N → π*_C=O) and the interactions between the phenyl ring π-system and the substituents. These delocalization energies are direct measures of the resonance effects that stabilize the molecule.

Calculation of Ionization Potential, Electron Affinity, Chemical Hardness, and Electrophilicity Index

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is defined as ω = (I + A)² / (8 * (I - A)). acs.org

These calculated parameters would allow for a quantitative comparison of the reactivity of this compound with other related compounds.

Table 3: Calculated Reactivity Descriptors for this compound

| Descriptor | Formula | Value |

| Ionization Potential (I) | I ≈ -E_HOMO | Data not available |

| Electron Affinity (A) | A ≈ -E_LUMO | Data not available |

| Chemical Hardness (η) | η = (I - A) / 2 | Data not available |

| Electrophilicity Index (ω) | ω = (I + A)² / (8η) | Data not available |

Note: Specific calculated data for this compound is not available in the cited literature. This table illustrates how such results would be organized.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of atoms in this compound and the energy associated with these arrangements are crucial for understanding its reactivity and interactions. Conformational analysis and potential energy surface (PES) mapping are computational techniques employed to explore these aspects.

Conformational analysis of this compound involves identifying the stable arrangements of its atoms, known as conformers, and determining their relative energies. The molecule's flexibility is primarily centered around the rotation of the C-N bond and the orientation of the carbamic chloride group relative to the phenyl ring. The presence of the chlorine atom on the phenyl ring introduces asymmetry and can influence the preferred conformations.

A potential energy surface (PES) scan is a computational method where the potential energy of the molecule is calculated as a function of one or more internal coordinates, such as bond lengths, bond angles, or dihedral angles. q-chem.com For this compound, a key PES scan would involve rotating the dihedral angle formed by the phenyl ring and the carbamic chloride group. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, which represent transition states between conformers. These scans can be performed as "relaxed" scans, where all other geometric parameters are optimized at each step, or "frozen" scans with fixed geometries. q-chem.com

The results of such an analysis would reveal the most stable conformer(s) of the molecule. For instance, the planarity between the phenyl ring and the carbamic chloride group might be favored to maximize pi-electron delocalization, but this could be offset by steric hindrance. The chlorine substituent at the meta position will influence the electronic distribution in the ring and could have a through-space effect on the carbamic chloride moiety.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Phenyl-N-C=O) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| A | 0° | 1.5 | 10.4 |

| B | 60° | 0.5 | 42.1 |

| C | 120° | 0.0 | 47.5 |

| D | 180° | 2.0 | 0.0 |

This table is interactive. You can sort the data by clicking on the column headers.

Thermodynamic Parameter Calculations

The thermodynamic properties of this compound are essential for predicting its stability, reactivity, and behavior under various conditions. Density Functional Theory (DFT) is a powerful computational method used to calculate these parameters. researchgate.netnih.gov By performing DFT calculations, key thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can be determined. cdnsciencepub.comscirp.org

These calculations are typically performed for the optimized geometry of the molecule in the gas phase. Frequency calculations are a crucial part of this process, as they not only confirm that the optimized structure is a true energy minimum but also provide the vibrational frequencies necessary for calculating thermodynamic properties at different temperatures. youtube.comyoutube.com

The standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) are fundamental parameters that can be obtained. These values are critical for understanding the energetics of reactions involving this compound. For example, the Gibbs free energy of a reaction can indicate its spontaneity.

Below is a hypothetical table of calculated thermodynamic parameters for this compound at a standard state (298.15 K and 1 atm). This data is illustrative and not based on published results for this specific compound.

Table 2: Hypothetical Thermodynamic Parameters for this compound

| Parameter | Value | Units |

| Enthalpy of Formation (ΔHf°) | -50.2 | kcal/mol |

| Gibbs Free Energy of Formation (ΔGf°) | -25.8 | kcal/mol |

| Entropy (S°) | 95.7 | cal/mol·K |

| Heat Capacity (Cv) | 35.4 | cal/mol·K |

This table is interactive. You can sort the data by clicking on the column headers.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time. researchgate.net This computational technique solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and interactions on a femtosecond timescale. youtube.comnih.gov

For this compound, an MD simulation could be performed to study its behavior in different environments, such as in a vacuum or in a solvent. nih.gov In a solvent, the simulation would explicitly model the interactions between the solute molecule and the surrounding solvent molecules. This is particularly important for understanding its solubility and reactivity in solution.

MD simulations can provide insights into:

Conformational Dynamics: How the molecule transitions between different conformations over time.

Solvation Structure: The arrangement of solvent molecules around the solute.

Transport Properties: Such as the diffusion coefficient of the molecule in a particular solvent.

Intermolecular Interactions: The nature and strength of interactions with other molecules, which is crucial for understanding its reactivity. nih.gov

The trajectory generated from an MD simulation can be analyzed to calculate various properties. A hypothetical example of data that could be extracted from an MD simulation of this compound in water is presented below. This data is for illustrative purposes only.

Table 3: Hypothetical Results from a Molecular Dynamics Simulation of this compound in Water

| Property | Value | Units |

| Simulation Time | 100 | ns |

| Diffusion Coefficient | 1.8 x 10⁻⁵ | cm²/s |

| Radial Distribution Function (g(r)) Peak (C=O with Water) | 2.1 | Å |

| Average Number of Hydrogen Bonds | 1.2 |

This table is interactive. You can sort the data by clicking on the column headers.

Emerging Research Areas and Future Perspectives for 3 Chlorophenyl Carbamic Chloride Chemistry

Development of Greener and More Sustainable Synthetic Protocols for Carbamoyl (B1232498) Chlorides

The traditional synthesis of carbamoyl chlorides, including (3-Chlorophenyl)carbamic chloride, often involves the use of phosgene (B1210022) or its derivatives like triphosgene. wikipedia.orgresearchgate.net Phosgene is an extremely toxic and hazardous chemical, making its use a significant environmental and safety concern. Consequently, a major thrust in modern synthetic chemistry is the development of greener alternatives that avoid such reagents.

Phosgene-Free Synthetic Routes: Research is actively pursuing phosgene-free pathways. One promising strategy involves the use of N,N'-Carbonyldiimidazole (CDI), a stable and solid phosgene surrogate. nih.gov In this approach, an amine, such as 3-chloroaniline (B41212), would first react with CDI to form a carbamoylimidazole intermediate. This activated intermediate can then be converted to the corresponding carbamoyl chloride. Another approach involves the photochemical oxidation of chloroform (B151607) to generate phosgene in situ under controlled conditions, minimizing the risks associated with storage and transport. researchgate.net

Carbon Dioxide as a C1 Feedstock: The most sustainable long-term vision involves replacing phosgene with carbon dioxide (CO₂), an abundant, non-toxic, and renewable C1 source. nih.gov Significant progress has been made in using CO₂ for the synthesis of related compounds like carbamates and even carbamoyl fluorides. rsc.orgnih.gov

Direct Carbamate (B1207046) Synthesis: Methods have been developed to synthesize carbamates directly from amines, CO₂, and an activating agent, bypassing the need for a carbamoyl chloride intermediate altogether. nih.gov

Deoxyfluorination: A novel concept has been demonstrated for the direct synthesis of carbamoyl fluorides from an amine, CO₂, and a deoxyfluorinating reagent. nih.gov

These CO₂-based methods represent a paradigm shift, aiming to create a more circular chemical economy. While direct, high-yield synthesis of this compound from CO₂ remains a developmental goal, these pioneering studies lay the groundwork for future sustainable production.

| Synthetic Strategy | Key Reagents | Advantages | Relevance to this compound |

|---|---|---|---|

| Traditional Method | Phosgene (COCl₂) or Triphosgene | Established, high reactivity | Standard industrial production method. |

| Phosgene Surrogate | N,N'-Carbonyldiimidazole (CDI) | Avoids handling highly toxic phosgene; uses stable, solid reagents. nih.gov | A viable, safer laboratory-scale alternative. |

| CO₂ Utilization | Carbon Dioxide (CO₂) | Sustainable, renewable C1 source, non-toxic, abundant. nih.gov | An emerging, highly desirable future synthetic goal. |

Exploration of Novel Catalytic Systems for Selective Functionalization of Carbamoyl Chlorides

Beyond their synthesis, the reactivity of carbamoyl chlorides is being expanded through the discovery of novel catalytic systems. These catalysts enable the use of compounds like this compound not just as simple acylating agents, but as versatile building blocks in complex bond-forming reactions. Transition metal-catalyzed reactions are at the forefront of this effort, allowing for transformations that were previously challenging or impossible. rsc.org

Recent decades have seen an explosion in the application of transition metals like palladium (Pd) and nickel (Ni) to catalyze cross-coupling, annulation (ring-forming), and C-H functionalization reactions involving carbamoyl chlorides. rsc.orgresearchgate.net

Cross-Coupling Reactions: Catalytic systems can couple the carbamoyl chloride group with various partners. For instance, a nickel catalyst can facilitate the coupling of a carbamoyl chloride with a Grignard reagent, forming a new carbon-carbon bond and producing a ketone. wikipedia.org

Enantioselective Cyclizations: For carbamoyl chlorides tethered to an alkene, transition metal catalysts can orchestrate enantioselective cyclizations to produce chiral lactams, which are privileged structures in medicinal chemistry. researchgate.net

Photoredox Catalysis: A particularly innovative area is the merger of transition metal catalysis with photoredox catalysis. Light-absorbing photocatalysts can generate radical species under mild conditions, enabling unique reaction pathways for the functionalization of molecules.

These catalytic advancements transform this compound from a simple reagent into a versatile component for constructing complex amide-functionalized frameworks with high precision and selectivity. rsc.org

| Catalytic System | Typical Metal | Transformation Type | Potential Application for this compound |

|---|---|---|---|

| Cross-Coupling | Nickel (Ni), Palladium (Pd) | Forms new C-C, C-N, or C-S bonds. | Coupling with organometallic reagents to form ketones or other amides. |

| Annulation/Cyclization | Palladium (Pd), Copper (Cu) | Forms heterocyclic structures (e.g., lactams). researchgate.net | Synthesis of complex polycyclic molecules containing the 3-chlorophenyl amide group. |

| C-H Functionalization | Rhodium (Rh), Palladium (Pd) | Forms a new bond by activating a C-H bond. | Directly coupling the carbamoyl group to a C-H bond on another molecule. |

| Photoredox/Dual Catalysis | Iridium (Ir), Nickel (Ni) | Radical-based functionalization under mild, light-driven conditions. | Novel coupling reactions not accessible by traditional thermal methods. |

Advanced Understanding of Reaction Pathways under Diverse Conditions

A deeper, more quantitative understanding of how this compound behaves under various reaction conditions is crucial for controlling its reactivity and optimizing its use. Mechanistic studies, particularly on the solvolysis of carbamoyl chlorides (their reaction with a solvent), have provided significant insights. mdpi.comresearchgate.net

These studies have shown that N-aryl carbamoyl chlorides typically undergo solvolysis through a dissociative Sₙ1-type mechanism. mdpi.comresearchgate.net This pathway involves the rate-determining formation of a planar, resonance-stabilized carbamoyl cation intermediate, followed by rapid capture by a solvent molecule or other nucleophile. For this compound, the electron-withdrawing nature of the chlorine atom on the phenyl ring would destabilize this cation relative to an unsubstituted phenylcarbamoyl cation, influencing the reaction rate.

The Grunwald-Winstein equation is a powerful tool used in these studies to correlate reaction rates with solvent properties. mdpi.commdpi.com It helps to dissect the influence of the solvent's ionizing power and its nucleophilicity on the reaction mechanism.

High Ionizing Power Solvents: Solvents like fluoroalcohols favor the Sₙ1 pathway by stabilizing the ionic intermediates.

High Nucleophilicity Solvents: In the presence of strong nucleophiles (like an added amine) or in highly nucleophilic solvents, a bimolecular (Sₙ2-like or addition-elimination) pathway can become competitive. mdpi.com

This detailed mechanistic knowledge allows chemists to select optimal conditions to favor desired reaction outcomes and suppress unwanted side reactions.

| Reaction Condition | Favored Pathway | Description |

|---|---|---|

| Non-nucleophilic, high ionizing power solvent (e.g., aqueous hexafluoroisopropanol) | Sₙ1 (Dissociative) | The C-Cl bond breaks first to form a carbamoyl cation, which is then trapped by the solvent. mdpi.comresearchgate.net |

| Low polarity solvent with a strong nucleophile (e.g., benzene (B151609) with added amine) | Bimolecular (Associative) | The nucleophile directly attacks the carbonyl carbon, displacing the chloride in a single step or through a tetrahedral intermediate. mdpi.com |

| Polar, nucleophilic solvent (e.g., aqueous ethanol) | Mixed/Competitive | Both Sₙ1 and bimolecular pathways may operate simultaneously, with the ratio depending on the specific substrate and solvent composition. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

The next frontier in chemical synthesis is the integration of artificial intelligence (AI) and machine learning (ML) to accelerate discovery and optimization. chemistryworld.com These computational tools are being applied to predict reaction outcomes, optimize reaction conditions, and even design synthetic routes from scratch. This data-driven approach holds immense promise for the chemistry of this compound.

Reaction Optimization: Instead of laborious one-factor-at-a-time optimization, ML algorithms, particularly Bayesian optimization, can intelligently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst loading, solvent choice). nih.gov By learning from a small number of initial experiments, the algorithm can predict which conditions are most likely to improve the yield or selectivity of a reaction involving this compound, guiding chemists to the optimal outcome far more efficiently. pku.edu.cn

Predictive Modeling: ML models can be trained on large datasets of known reactions to predict the success of a new, untried reaction. amidetech.comnih.gov For instance, a model could be developed to predict the yield of the reaction between this compound and a novel alcohol. This requires translating the molecular structures into machine-readable formats, such as molecular fingerprints or quantum-chemically calculated descriptors, which the algorithm uses to learn structure-reactivity relationships. pku.edu.cn

Automated Synthesis: The ultimate vision is a "closed-loop" system where an ML algorithm not only designs an experiment but also controls robotic hardware to perform the reaction, analyzes the results, and uses the new data to plan the next experiment, creating a fully autonomous cycle of discovery and optimization. nih.gov While still in its early stages, this approach is poised to revolutionize how chemical synthesis is performed.

| ML Application | Function | Example in Carbamoyl Chloride Chemistry |

|---|---|---|

| Reaction Outcome Prediction | Predicts the yield or success of a reaction given the reactants and conditions. pku.edu.cnamidetech.com | Predicting if this compound will react successfully with a complex amine. |

| Bayesian Optimization | Efficiently finds the optimal reaction conditions (temperature, solvent, etc.). nih.gov | Finding the exact catalyst loading and temperature to maximize the yield of a cross-coupling reaction. |

| Retrosynthesis Planning | Suggests a step-by-step synthetic route to a target molecule. | Designing a novel, efficient synthesis for a complex pharmaceutical containing the (3-chlorophenyl)carbamoyl group. |

Q & A